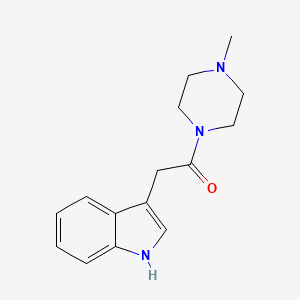
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one typically involves the reaction of a chiral amino alcohol with an appropriate acylating agent. One common method involves the use of ®-phenylglycinol as the starting material. The synthetic route can be summarized as follows:
Formation of the Oxazolidinone Ring: The chiral amino alcohol undergoes cyclization with an acylating agent such as acetic anhydride to form the oxazolidinone ring.
Acetylation: The resulting oxazolidinone is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one has several applications in scientific research:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a chiral catalyst in various organic transformations.
Pharmaceuticals: Potential use in the synthesis of chiral drugs and intermediates.
Material Science: Utilized in the development of chiral materials and polymers.
Wirkmechanismus
The mechanism of action of (4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and steric interactions, leading to the formation of enantiomerically enriched products. The molecular targets include carbonyl compounds, which undergo nucleophilic addition or substitution reactions facilitated by the oxazolidinone ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-Dethiobiotin: Another chiral oxazolidinone derivative with similar stereochemistry.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with a similar chiral center configuration.
Uniqueness
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one is unique due to its specific acetyl group and diphenyl substitution, which provide distinct steric and electronic properties. These features make it particularly effective as a chiral auxiliary and catalyst in asymmetric synthesis.
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(4R,5S)-3-acetyl-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-15(13-8-4-2-5-9-13)16(21-17(18)20)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m1/s1 |
InChI-Schlüssel |
CGNGQKIWOMGEOV-CVEARBPZSA-N |
Isomerische SMILES |
CC(=O)N1[C@@H]([C@@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
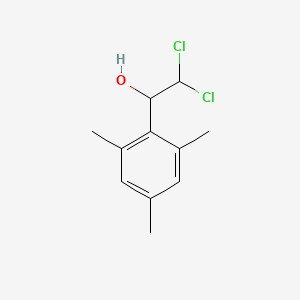

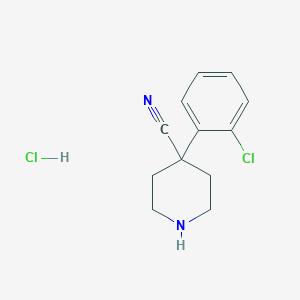
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
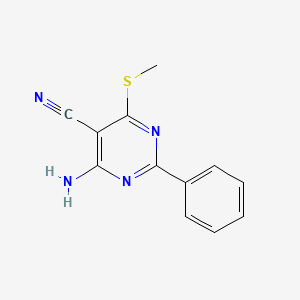


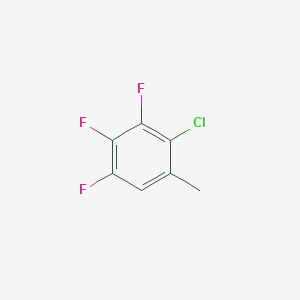
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)

